1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Description
1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
1-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-12-4-2-1-3-5-12)18-16-20-19-14(25-16)10-11-6-8-13(9-7-11)21(23)24/h1-9H,10H2,(H2,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMOGEJVRGLJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168115 | |
| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424815-43-0 | |
| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424815-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves multiple steps. One common synthetic route starts with the preparation of 4-nitrobenzyl chloride, which is then reacted with thiourea to form the thiadiazole ring. The resulting intermediate is further reacted with phenyl isocyanate to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, electrophiles for substitution, and acids or bases for hydrolysis .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Medicine: Evaluated as an anticancer agent, showing significant cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism by which 1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea exerts its effects is not fully understood. it is believed to involve the inhibition of specific enzymes or receptors in cancer cells, leading to apoptosis (programmed cell death). Molecular docking studies have shown that this compound can bind to the active site of VEGFR-2, a receptor involved in angiogenesis .
Comparison with Similar Compounds
1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific structure and functional groups. Similar compounds include:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with anticancer properties.
4-Nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II): A compound with similar nitrobenzyl functionality but different applications.
These compounds share some structural similarities but differ in their specific biological activities and applications.
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